3-ethyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
3-ethyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it a subject of interest in medicinal chemistry and drug development.
Mechanism of Action
Target of Action
The primary target of 3-ethyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is EZH2 (Enhancer of Zeste Homolog 2) . EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation. It is often overexpressed in various types of cancer, making it a promising target for antitumor agents .
Mode of Action
This compound acts as an inhibitor of EZH2 . It binds to the EZH2 enzyme, preventing it from adding methyl groups to histones. This inhibition disrupts the normal function of EZH2, leading to changes in gene expression .
Biochemical Pathways
The inhibition of EZH2 affects the histone methylation pathways . Specifically, it disrupts the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene repression. This disruption can lead to the reactivation of genes that were previously silenced, potentially reversing the cancerous phenotype .
Result of Action
The compound has shown remarkable antitumor activity against various cancer cell lines, including SU-DHL-6, WSU-DLCL-2, and K562 . It can significantly affect lymphoma cell morphology, induce apoptosis of cells in a concentration-dependent manner, and inhibit cell migration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[3,2-d]pyrimidin-4-ones typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . For 3-ethyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, the synthetic route may involve the following steps:
Preparation of 3-amino-thiophene-2-carboxylate derivative: This can be achieved by reacting thiophene-2-carboxamide with appropriate reagents.
Substitution: Introduction of the ethyl and 4-methylphenyl groups can be done through substitution reactions using suitable reagents and conditions.
Industrial Production Methods
Industrial production of thieno[3,2-d]pyrimidin-4-ones may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for achieving high yields and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-ethyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating diseases such as tuberculosis and cancer.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4-ones: These compounds have a similar core structure but differ in the position of the thiophene ring.
Thieno[3,4-b]pyridine derivatives: These compounds have a pyridine ring instead of a pyrimidine ring.
Uniqueness
3-ethyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its ability to inhibit cytochrome bd oxidase sets it apart from other similar compounds .
Properties
IUPAC Name |
3-ethyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c1-3-17-9-16-13-12(8-19-14(13)15(17)18)11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVFMESFJBWDIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(C1=O)SC=C2C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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